Dynasore
Overview
Description
Dynasore is a chemical compound known for its role as a dynamin inhibitor. It is commonly referred to as this compound in scientific literature. This compound is primarily used in biological research to study the inhibition of dynamin, a GTPase involved in endocytosis and other cellular processes .
Preparation Methods
The synthesis of Dynasore involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with 3,4-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
Dynasore undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dynasore is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying hydrazone formation and reactivity.
Biology: To inhibit dynamin and study its role in endocytosis and other cellular processes.
Medicine: Research on potential therapeutic applications for diseases involving dynamin dysfunction, such as neurodegenerative diseases.
Industry: Limited use in industrial applications, primarily focused on research and development.
Mechanism of Action
The compound exerts its effects by inhibiting the GTPase activity of dynamin1/2 and Drp1. This inhibition is noncompetitive with respect to GTP, and the inhibitor target site is presumed to reside in the GTPase domain. By blocking dynamin activity, the compound interferes with endocytosis and other dynamin-dependent processes .
Comparison with Similar Compounds
Similar compounds to Dynasore include:
Hydroxy-Dynasore: A derivative with similar dynamin inhibitory properties.
MiTMAB: Another dynamin inhibitor with a different chemical structure.
Pitstop 2: A small molecule inhibitor of clathrin-mediated endocytosis.
The uniqueness of this compound lies in its specific inhibition of dynamin1/2 and Drp1, making it a valuable tool for studying these proteins .
Properties
IUPAC Name |
N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDQCRDGGCQRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304448-55-3 | |
Record name | 3-Hydroxy-2-naphthalenecarboxylic acid 2-[(3,4-dihydroxyphenyl)methylene]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304448-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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